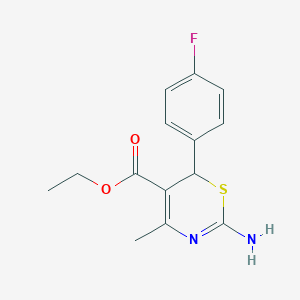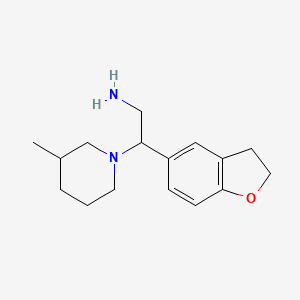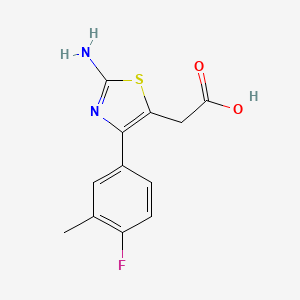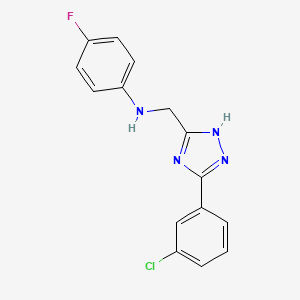
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride typically involves the reaction of 4-methoxyphenethylamine with pyrrolidine under specific conditions. One common method involves the use of reducing agents such as sodium borohydride (NaBH4) to facilitate the reaction . The reaction is usually carried out in a solvent like acetone under reflux conditions for a specified period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by interacting with enantioselective proteins and other molecular targets . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds are studied for their potential therapeutic applications in various diseases.
Prolinol: A derivative of pyrrolidine that is used in medicinal chemistry for its bioactive properties.
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)8-10-15-13-3-2-9-14-13;;/h4-7,13-15H,2-3,8-10H2,1H3;2*1H |
InChI Key |
FPBGNPXKDOXLIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)








